Peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester
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Overview
Description
Peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a nitromethyl group and a propenyl ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of esters typically involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . For peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester, the specific alcohol and carboxylic acid precursors would be chosen based on the desired ester structure. Other synthetic pathways include the reaction of acid chlorides with alcohols, often with a small amount of pyridine to neutralize the resulting acid .
Industrial Production Methods
Industrial production of esters often involves large-scale esterification reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and controlled temperatures ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Esters, including peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester, undergo several types of chemical reactions:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Utilizes a strong base like sodium hydroxide (NaOH) to produce a carboxylate salt and an alcohol.
Reduction: Typically performed with LiAlH4 in an anhydrous solvent.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Yields the corresponding alcohol.
Transesterification: Results in a new ester and alcohol.
Scientific Research Applications
Peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other commercial products.
Mechanism of Action
The mechanism of action of peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester involves its interaction with molecular targets through its ester and nitro functional groups. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The nitro group can participate in redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with a pleasant odor, used in perfumes and flavoring agents.
Methyl butyrate: Another ester known for its fruity fragrance.
Nitromethane: A nitro compound with different properties but similar functional groups.
Properties
CAS No. |
62907-73-7 |
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Molecular Formula |
C5H8N2O6 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
(3-methyl-1-nitrobut-3-en-2-yl)oxy nitrate |
InChI |
InChI=1S/C5H8N2O6/c1-4(2)5(3-6(8)9)12-13-7(10)11/h5H,1,3H2,2H3 |
InChI Key |
FFNQHTFTJHQEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C[N+](=O)[O-])OO[N+](=O)[O-] |
Origin of Product |
United States |
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